

ATTO 465 Maleimide: A Technical Guide to Spectral Properties and Covalent Labeling

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Compound of Interest

Compound Name: ATTO 465 maleimid

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This in-depth technical guide provides comprehensive information on the spectral characteristics and labeling protocols for **ATTO 465 maleimide**, a fluorescent probe widely utilized in life sciences for sensitive detection, including single-molecule studies.^{[1][2]} Derived from acriflavine, this moderately hydrophilic dye is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it an excellent choice for various fluorescence-based applications.^{[1][2][3]}

Core Spectroscopic and Physical Properties

ATTO 465 is a fluorescent label that can be efficiently excited in the range of 420 nm to 465 nm. Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The reaction between the maleimide group and a thiol group forms a stable thioether bond. The optimal pH for this reaction is between 7.0 and 7.5, which allows for the selective labeling of thiols over other nucleophilic groups like amines.

The key quantitative spectral and physical data for ATTO 465 and its maleimide derivative are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Excitation Maximum (λ_{ex})	453 nm	In aqueous solution/PBS. Some sources may report slightly different values (e.g., 452 nm in 0.1 M phosphate pH 7.0).
Emission Maximum (λ_{em})	506 nm	In aqueous solution/PBS. Other reported values include 502 nm, 505 nm, and 508 nm.
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Stokes Shift	~53-55 nm	
Molecular Weight (Maleimide)	518 g/mol	
Correction Factor (CF280)	0.48 or 0.54	For calculating the degree of labeling (DOL) of proteins.

Experimental Protocol: Thiol-Reactive Labeling of Proteins

The following is a detailed methodology for the covalent labeling of proteins with **ATTO 465 maleimide**, compiled from established protocols.

I. Required Materials

- **ATTO 465 maleimide**
- Protein to be labeled (containing free thiol groups)

- **Reaction Buffer:** Phosphate-Buffered Saline (PBS), pH 7.4. To prepare, dissolve 8 g NaCl, 0.2 g KCl, 1.44 g $\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$, and 0.24 g KH_2PO_4 in 1 liter of distilled water. Other suitable buffers include 10–100 mM phosphate, Tris, or HEPES at pH 7.0–7.5.
- **Reducing Agent (Optional):** Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the protein's disulfide bonds need to be reduced to generate free thiols.
- **Dye Stock Solution Solvent:** Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- **Purification Column:** Gel filtration column (e.g., Sephadex G-25 or equivalent).
- **Quenching Reagent (Optional):** Low molecular weight thiol such as glutathione or mercaptoethanol.

II. Labeling Procedure

- **Protein Preparation:**
 - Dissolve the protein at a concentration of 50–100 μM (or 1–5 mg/ml) in the reaction buffer. Ensure the protein solution is free of other thiol-containing compounds.
 - (Optional) If disulfide bond reduction is necessary, add a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide. TCEP does not require removal. For proteins sensitive to oxidation, it is advisable to deoxygenate buffers and perform the reaction under an inert atmosphere.
- **Dye Stock Solution Preparation:**
 - Immediately before use, prepare a 10–20 mM stock solution of **ATTO 465 maleimide** in anhydrous, amine-free DMSO or DMF. It is recommended to prepare this solution fresh to avoid hydrolysis of the maleimide group, which would render it non-reactive. Protect the stock solution from light.
- **Labeling Reaction:**

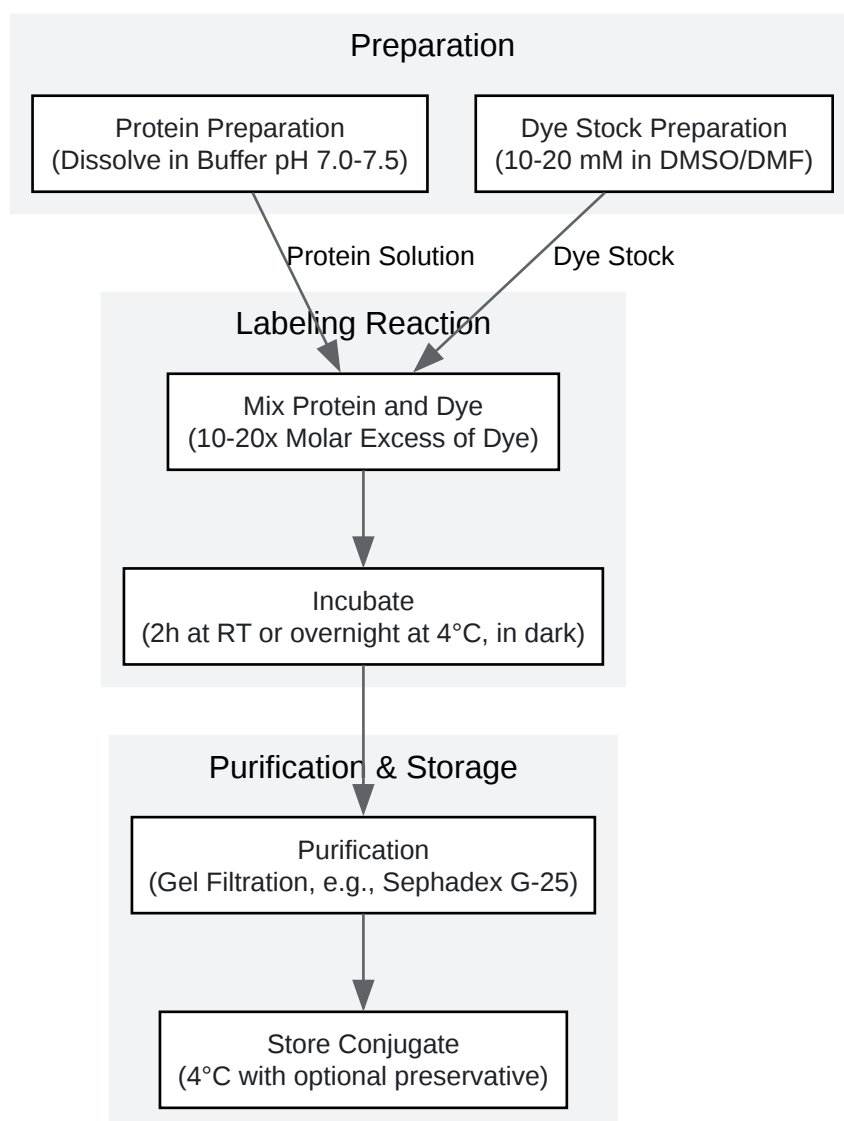
- Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye relative to the protein. Some protocols suggest a 1.3-fold molar excess. The optimal ratio may need to be determined empirically based on the protein's reactivity.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To consume any excess unreacted maleimide, a low molecular weight thiol can be added to the reaction mixture after the incubation period.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and hydrolyzed dye by gel filtration chromatography using a Sephadex G-25 column (or equivalent).
 - Pre-equilibrate the column with the reaction buffer (e.g., PBS, pH 7.4).
 - Elute the dye-protein conjugate with the same buffer. The labeled protein will typically elute first.

III. Storage of the Conjugate

Store the purified dye-protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative, although it may need to be removed before use in live-cell applications. When stored properly, the conjugate should be stable for several months.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling workflow using **ATTO 465 maleimide**.



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Caption: Workflow for labeling proteins with **ATTO 465 maleimide**.

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